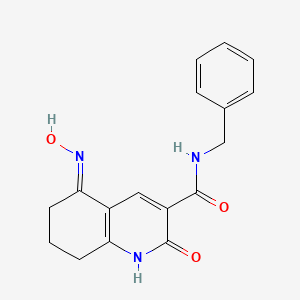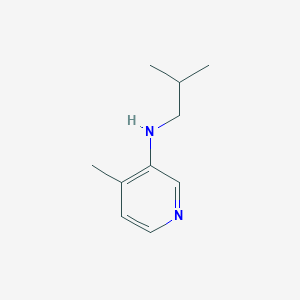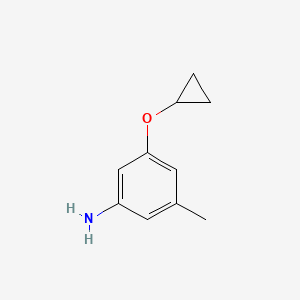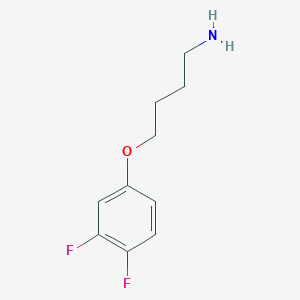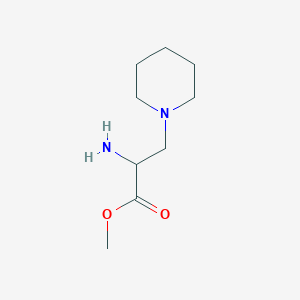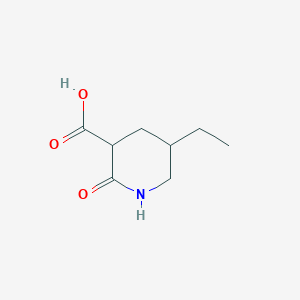
Cyclooctylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclooctyl ring
準備方法
Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonamide can be synthesized through the reaction of cyclooctylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Cyclooctylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions: Cyclooctylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Cyclooctylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclooctylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
類似化合物との比較
Cyclooctylmethanesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: Used as an antibacterial agent.
Sulfadiazine: Employed in the treatment of bacterial infections.
Sulfanilamide: One of the earliest sulfonamide drugs.
Uniqueness: this compound is unique due to its cyclooctyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
特性
分子式 |
C9H19NO2S |
|---|---|
分子量 |
205.32 g/mol |
IUPAC名 |
cyclooctylmethanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H2,10,11,12) |
InChIキー |
OGELQFWLDCYWCQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


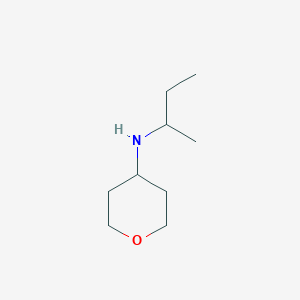
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
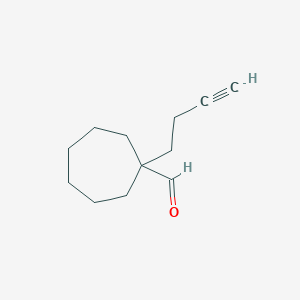
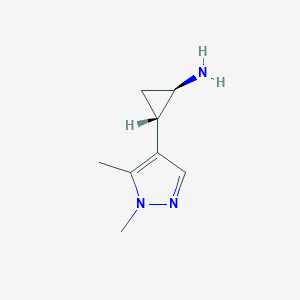
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)

